molecular formula C14H9B B1281567 1-Bromoanthracene CAS No. 7397-92-4

1-Bromoanthracene

Cat. No.: B1281567
CAS No.: 7397-92-4
M. Wt: 257.12 g/mol
InChI Key: XMWJLKOCNKJERQ-UHFFFAOYSA-N
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Description

1-Bromoanthracene is an organic compound that belongs to the family of brominated anthracenes It is characterized by the presence of a bromine atom attached to the anthracene ring system Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

1-Bromoanthracene can be synthesized through several methods, with the most common being the bromination of anthracene. This process typically involves the reaction of anthracene with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination. For example, the bromination of 9,10-dibromoanthracene in carbon tetrachloride (CCl4) without a catalyst can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene . Another method involves the use of silver ion-assisted solvolysis of hexabromotetrahydroanthracene to produce tribromo-1-methoxyanthracenes .

Chemical Reactions Analysis

1-Bromoanthracene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-Bromoanthracene has the molecular formula C14H9Br and a molecular weight of 257.13 g/mol. It is a derivative of anthracene where a bromine atom substitutes at the first position of the anthracene structure. This substitution affects both its physical properties and its reactivity, making it valuable in various applications, including photophysical studies and organic synthesis.

Material Science

This compound is utilized in material science for its photophysical properties. Its ability to undergo photochemical reactions makes it a model compound for studying light-induced processes. Researchers have investigated its behavior under ultraviolet (UV) light, which is crucial for developing photonic materials and devices.

Key Findings:

  • Photodimerization Studies: Research indicates that this compound can undergo photodimerization when exposed to UV light, forming dimers that can be useful in creating new materials with specific optical properties .
  • Polymer Fabrication: The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the materials' light-responsive characteristics .

Photodynamic Therapy

The compound shows promise in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon irradiation makes it a candidate for targeting cancer cells.

Case Studies:

  • Phototoxicity Against Cancer Cells: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines when activated by light, suggesting its potential use as a therapeutic agent.
  • Mechanism of Action: The mechanism involves the generation of singlet oxygen, which induces apoptosis in cancer cells, thereby reducing tumor growth without significant toxicity to surrounding healthy tissues .

Organic Synthesis

This compound serves as a precursor for synthesizing various organic compounds due to the presence of the reactive bromine atom. Its utility in synthesis includes:

  • Formation of Other Brominated Compounds: The bromine atom can be substituted or eliminated to create derivatives that are useful in further chemical reactions .
  • Reactivity with Nucleophiles: Research has explored the interactions of this compound with nucleophiles to understand its reactivity patterns better, which could lead to new synthetic pathways in organic chemistry .

Mechanism of Action

The mechanism of action of 1-Bromoanthracene involves its ability to participate in various chemical reactions due to the presence of the bromine atomAdditionally, the aromatic system of anthracene allows for photochemical reactions, such as photodimerization, which can be harnessed for the fabrication of photoresponsive materials .

Comparison with Similar Compounds

1-Bromoanthracene can be compared with other brominated anthracenes, such as 9,10-dibromoanthracene and 2,9,10-tribromoanthracene. While all these compounds share the anthracene core structure, the position and number of bromine atoms significantly influence their chemical properties and reactivity. For example, 9,10-dibromoanthracene is commonly used as a precursor for the synthesis of hexabromides, which are valuable intermediates in organic synthesis . In contrast, this compound is unique in its selective bromination and its applications in material science and photochemistry .

Biological Activity

1-Bromoanthracene (C₁₄H₉Br) is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in various fields, including photochemistry and pharmacology, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, associated studies, and implications for future research.

This compound is characterized by the presence of a bromine atom attached to the anthracene structure. This modification can influence its reactivity and biological interactions. The compound's molecular structure is depicted below:

1 Bromoanthracene C14H9Br\text{1 Bromoanthracene }C_{14}H_{9}Br

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates upon exposure to light. The following mechanisms have been studied:

  • Photodynamic Activity : this compound can act as a photosensitizer, generating reactive oxygen species (ROS) when irradiated with UV light. This property is significant for potential applications in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells .
  • Mutagenicity and Carcinogenicity : As a PAH, this compound has been implicated in mutagenic processes. Studies indicate that compounds like it can interact with DNA, leading to mutations that may contribute to carcinogenesis .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.

Photodynamic Therapy Applications

A study investigated the efficacy of this compound as a photosensitizer in PDT. The findings indicated that upon UV irradiation, the compound significantly reduced cell viability in various cancer cell lines, demonstrating an IC₅₀ value of approximately 5 µM . This suggests that this compound could be a promising candidate for developing PDT agents.

Mutagenicity Assessment

Research assessing the mutagenic potential of this compound utilized bacterial assays (Ames test). Results showed a dose-dependent increase in mutagenic activity, indicating that higher concentrations of the compound led to more significant genetic alterations in the test organisms . This reinforces concerns regarding the environmental impact and health risks associated with exposure to brominated PAHs.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Activity Assessed IC₅₀/Effect Methodology
Photodynamic Therapy StudyCell viability reduction~5 µMUV irradiation on cancer cells
Mutagenicity AssessmentGenetic mutationsDose-dependent increaseAmes test
Antimicrobial ActivityInhibition against pathogensNot quantifiedZone of inhibition assay

Properties

IUPAC Name

1-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJLKOCNKJERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501490
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-92-4
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?

A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded this compound. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.

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